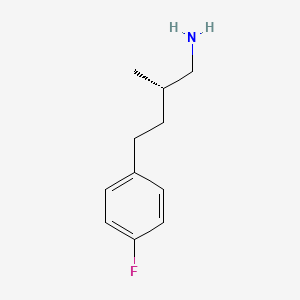

![molecular formula C8H6ClIN2S B2822657 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine CAS No. 1799610-93-7](/img/structure/B2822657.png)

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

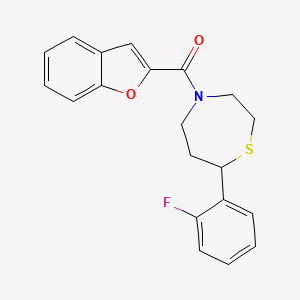

“4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 1799610-93-7 . It has a molecular weight of 325.58 and its molecular formula is C8H6ClIN2S . It is a light yellow solid .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The IUPAC name for this compound is 4-chloro-6-ethyl-5-iodo-7H-7lambda3-thieno [2,3-d]pyrimidine .Chemical Reactions Analysis

The chemical reactions of pyrimidines are diverse and can be influenced by various factors. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It should be stored in a refrigerator . The InChI code for this compound is 1S/C8H7ClIN2S/c1-2-4-6 (10)5-7 (9)11-3-12-8 (5)13-4/h3,13H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen

1. Antitumor Agent Research

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine has been studied for its potential as an antitumor agent. It is explored as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes vital for DNA synthesis and repair. Its ability to inhibit these enzymes suggests its potential in cancer treatment. For example, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, a derivative, showed significant inhibitory effects against human TS and DHFR, indicating nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).

2. Nonlinear Optics (NLO) Application

The compound has applications in nonlinear optics (NLO), a field concerned with materials that change their optical properties in response to light. This is significant for advanced optoelectronic applications like lasers, optical data storage, and imaging. For instance, phenyl pyrimidine derivatives, which include variations of the this compound structure, were studied for their NLO properties, revealing considerable NLO character and suggesting potential in high-tech optoelectronic applications (Hussain et al., 2020).

3. Antiviral Activity

This compound has also been explored for its antiviral activity. Certain derivatives have shown inhibitory activity against DNA viruses and retroviruses. For example, 2,4-Diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, a derivative, demonstrated significant inhibitory effects against human immunodeficiency virus (HIV) in cell culture (Hocková et al., 2003).

4. Antimalarial Drug Research

This chemical framework is also significant in the development of antimalarial drugs. The structural and bonding analyses of such derivatives, including the examination of dihedral angles and hydrogen bonding networks, have implications for their efficacy as antimalarial agents (Sherlin et al., 2018).

5. Synthesis of Novel Derivatives for Pharmacological Applications

The compound has been utilized in synthesizing various novel derivatives with potential pharmacological properties. For instance, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, was synthesized as an intermediate for the creation of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Safety and Hazards

Zukünftige Richtungen

The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2S/c1-2-4-6(10)5-7(9)11-3-12-8(5)13-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUNVTUFUIBMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(S1)N=CN=C2Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

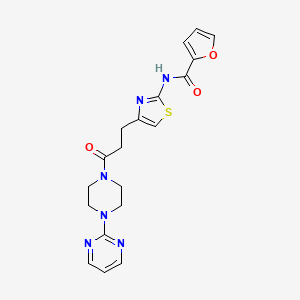

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)

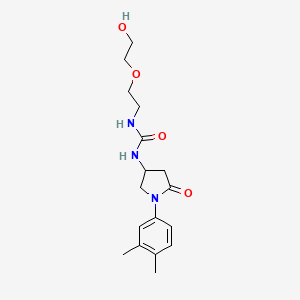

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)

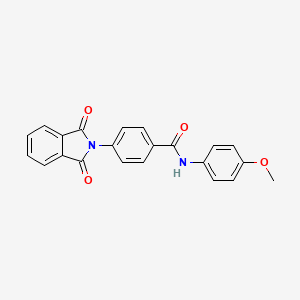

![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)

![8-(2-Fluorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2822597.png)